molecular formula C6H12ClN B12109239 2-(2-Chloroethyl)pyrrolidine

2-(2-Chloroethyl)pyrrolidine

Cat. No.: B12109239
M. Wt: 133.62 g/mol
InChI Key: XWTGOZXZVTWOIW-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyrrolidine: 1-(2-Chloroethyl)pyrrolidine , is a halogenated alkyl-substituted pyrrolidine. Its chemical formula is C₆H₁₂ClN , and it exists as a hydrochloride salt (C₆H₁₂ClN·HCl). This compound has various applications in both research and industry .

Preparation Methods

a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:

Pyrrolidine+2-ChloroethanolThis compound\text{Pyrrolidine} + \text{2-Chloroethanol} \rightarrow \text{this compound} Pyrrolidine+2-Chloroethanol→this compound

b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.

c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:

    Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.

    Ring-opening reactions: The pyrrolidine ring can open under specific conditions.

b. Common Reagents and Conditions:

    Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.

    Alkylating agents: Used for further derivatization.

c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.

Scientific Research Applications

2-(2-Chloroethyl)pyrrolidine finds applications in:

    Medicinal chemistry: It serves as a building block for designing potential drugs.

    Chemical biology: Researchers explore its reactivity and interactions with biomolecules.

    Industry: It contributes to the synthesis of various compounds.

Mechanism of Action

The compound’s mechanism of action varies based on its specific application. It may act as an alkylating agent, affecting cellular processes or binding to specific targets.

Comparison with Similar Compounds

While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:

  • 1-(2-Bromoethyl)pyrrolidine
  • 4-(2-Chloroethyl)morpholine hydrochloride
  • 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester

These compounds share structural features but differ in substituents and reactivity .

Properties

IUPAC Name

2-(2-chloroethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTGOZXZVTWOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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